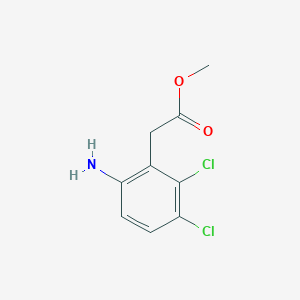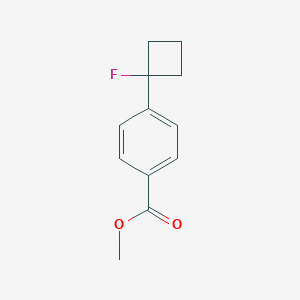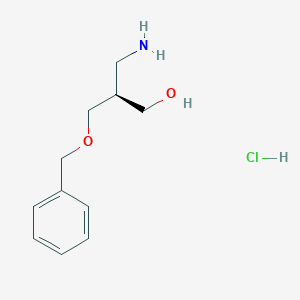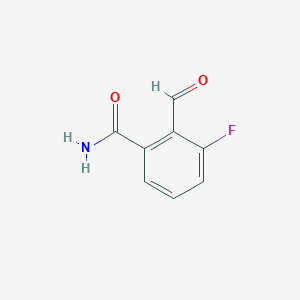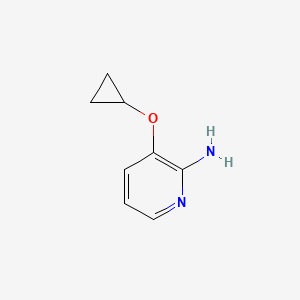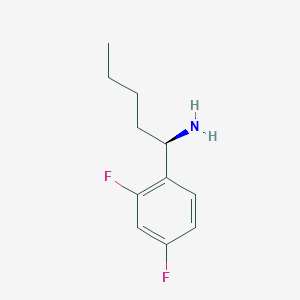
(R)-1-(2,4-Difluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,4-Difluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Difluorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a suitable amine precursor.
Reductive Amination: The key step involves the reductive amination of 2,4-difluorobenzaldehyde with a pentan-1-amine derivative. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,4-Difluorophenyl)pentan-1-amine may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Chiral Resolution: Employing chiral resolution techniques to separate the ®-enantiomer from the racemic mixture, if necessary.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted aromatic compounds.
Scientific Research Applications
®-1-(2,4-Difluorophenyl)pentan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,4-Difluorophenyl)pentan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its application.
Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,4-Difluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,4-Difluorophenyl)butan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(2,4-Difluorophenyl)hexan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness
®-1-(2,4-Difluorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and selectivity compared to its enantiomer and other structurally similar compounds.
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
BWGJXDWRLPCNRN-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


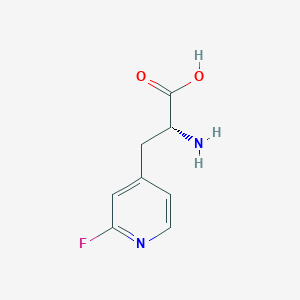
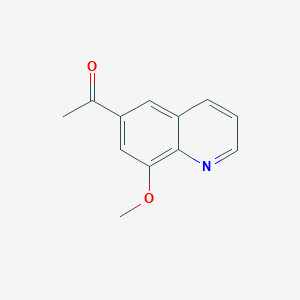
![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)
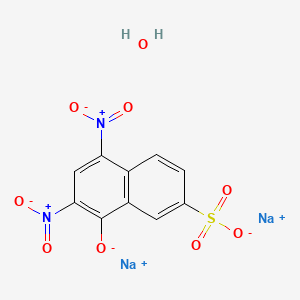
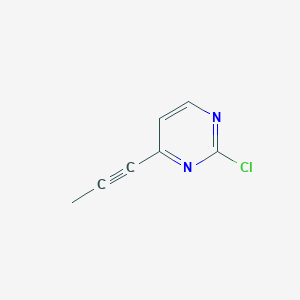
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
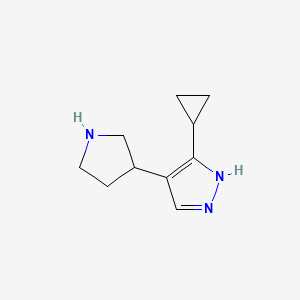
![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)
